Methyl 3-bromo-4-(((tert-butoxycarbonyl)amino)methyl)benzoate

Catalog No.
S14037600
CAS No.
M.F
C14H18BrNO4
M. Wt
344.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-bromo-4-(((tert-butoxycarbonyl)amino)meth...

Product Name

Methyl 3-bromo-4-(((tert-butoxycarbonyl)amino)methyl)benzoate

IUPAC Name

methyl 3-bromo-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoate

Molecular Formula

C14H18BrNO4

Molecular Weight

344.20 g/mol

InChI

InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(18)16-8-10-6-5-9(7-11(10)15)12(17)19-4/h5-7H,8H2,1-4H3,(H,16,18)

InChI Key

KUCOPWOXZBGXJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)C(=O)OC)Br

Methyl 3-bromo-4-(((tert-butoxycarbonyl)amino)methyl)benzoate is a synthetic organic compound with the molecular formula C14H18BrNO4C_{14}H_{18}BrNO_{4} and a molecular weight of 344.20 g/mol. This compound features a benzoate moiety, which is significant in medicinal chemistry due to its potential applications in drug development. The presence of the tert-butoxycarbonyl protecting group enhances its stability and reactivity in various

, primarily due to its functional groups:

  • Nucleophilic Substitution Reactions: The bromine atom can be substituted by various nucleophiles, leading to the formation of derivatives that may exhibit different biological activities.
  • Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic or basic conditions, exposing the amine functionality for further reactions.
  • Esterification and Amidation: The benzoate moiety can undergo esterification or amidation to form more complex structures useful in pharmaceutical applications .

  • Antimicrobial Effects: Some benzoate derivatives have shown antimicrobial properties, which could extend to this compound.
  • Anticancer Activity: Certain structural analogs are investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
  • Neuroprotective Effects: Compounds with amine functionalities are often explored for neuroprotective properties, indicating potential therapeutic applications in neurodegenerative diseases .

The synthesis of methyl 3-bromo-4-(((tert-butoxycarbonyl)amino)methyl)benzoate typically involves several steps:

  • Bromination: Starting from methyl 4-aminobenzoate, bromination is performed using bromine or a brominating agent to introduce the bromine atom at the 3-position.
  • Protection of Amine: The amine group is protected using tert-butoxycarbonyl chloride in the presence of a base to yield the tert-butoxycarbonyl derivative.
  • Methylation: The protected amine is then reacted with formaldehyde or a formaldehyde equivalent to introduce the methylene bridge, followed by methyl esterification to obtain the final product.

These methods ensure high yields and purity suitable for further applications in research and development .

Methyl 3-bromo-4-(((tert-butoxycarbonyl)amino)methyl)benzoate has several potential applications:

  • Pharmaceutical Development: As an intermediate in the synthesis of bioactive compounds, it can be used to develop new drugs targeting various diseases.
  • Chemical Research: Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
  • Material Science: Potential applications may also exist in the development of novel materials with specific properties derived from its chemical structure .

Interaction studies involving methyl 3-bromo-4-(((tert-butoxycarbonyl)amino)methyl)benzoate typically focus on its binding affinity to various biological targets. Techniques employed may include:

  • Surface Plasmon Resonance: To measure real-time binding interactions with target proteins.
  • Fluorescence Resonance Energy Transfer: To study conformational changes upon ligand binding.
  • Molecular Docking Studies: To predict binding modes and affinities towards specific receptors or enzymes.

Such studies help elucidate the compound's mechanism of action and potential therapeutic effects .

Several compounds share structural features with methyl 3-bromo-4-(((tert-butoxycarbonyl)amino)methyl)benzoate. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Methyl BenzoateSimple ester structureLimited biological activityBasic structure without protective groups
N-Boc-Amino AcidsContains tert-butoxycarbonyl groupsBroad range of biological activitiesPrimarily used as building blocks
Ethyl 3-OxobutanoateSimilar carbon skeletonMetabolic precursorLacks benzoate moiety
Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoateContains both amine and benzoate functionalitiesPotentially broadCombines protective and functional groups

Methyl 3-bromo-4-(((tert-butoxycarbonyl)amino)methyl)benzoate stands out due to its combination of protective and functional groups, which may enhance its stability and biological interactions compared to simpler structures .

Multi-Step Synthetic Pathways

Bromination Strategies: Regioselective Introduction of Halogen Functionalities

Regioselective bromination is critical for installing the bromine atom at the 3-position of the benzoate ring. Radical bromination using N-bromosuccinimide (NBS) in carbon tetrachloride with radical initiators like benzoyl peroxide enables selective bromination of methyl groups adjacent to electron-withdrawing substituents. For example, 3-bromo-4-methylbenzoic acid undergoes dibromination at the methyl group under reflux conditions (80°C, 48 hours) to yield 3-bromo-4-(dibromomethyl)benzoic acid. Subsequent hydrolysis with silver nitrate in ethanol converts the dibromomethyl group to a hydroxymethyl intermediate, which is further functionalized.

Alternative approaches include electrophilic aromatic substitution using bromine in the presence of Lewis acids. However, radical methods offer superior regiocontrol for substrates with steric hindrance or electronic deactivation.

Table 1: Bromination Agents and Conditions

AgentSolventTemperatureYieldSelectivity
NBS + BPOCCl₄80°C85%High
Br₂ + FeBr₃CH₂Cl₂25°C60%Moderate

tert-Butoxycarbonyl (Boc) Protection-Deprotection Dynamics

The Boc group safeguards the amine during subsequent reactions. Di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) or acetonitrile, with sodium bicarbonate as a base, achieves efficient protection. For instance, methyl 4-aminobenzoate reacts with Boc₂O at 40°C to form the protected derivative in >90% yield. Deprotection employs trifluoroacetic acid (TFA) or hydrochloric acid in dichloromethane, cleaving the carbamate without ester hydrolysis.

Key Consideration: Boc protection requires anhydrous conditions to prevent premature deprotection. Substrates with electron-withdrawing groups (e.g., bromine) may necessitate extended reaction times.

Esterification Techniques: Solvent Systems and Catalytic Agents

Esterification of benzoic acid derivatives often employs Fischer esterification with sulfuric acid in methanol. For example, 3-bromobenzoic acid reacts with methanol under reflux (10 hours) to yield methyl 3-bromobenzoate in 85% yield. Alternatively, deep eutectic solvents (DES) like choline chloride-p-toluenesulfonic acid enable solvent-free esterification at 75°C, achieving >95% conversion.

Table 2: Esterification Catalysts Compared

CatalystSolventTemperatureConversion
H₂SO₄Methanol65°C85%
DES (p-TSA)Solvent-free75°C95%
Amberlyst 15Toluene55°C40%

Optimization of Reaction Conditions

Temperature and pH Control in Intermediate Stabilization

Elevated temperatures (70–80°C) enhance reaction rates but risk decomposition of heat-sensitive intermediates. For Boc protection, maintaining pH >8 with sodium bicarbonate prevents carbamate hydrolysis. In esterification, acidic conditions (pH 1–2) with sulfuric acid drive equilibrium toward ester formation.

Solvent Selection Criteria for Reaction Efficiency and Purity

Polar aprotic solvents (e.g., THF, acetonitrile) improve Boc₂O solubility, while methanol facilitates esterification via nucleophilic acyl substitution. Non-polar solvents (e.g., CCl₄) favor radical bromination by stabilizing reactive intermediates.

Catalytic Approaches in Key Transformation Steps

Transition Metal Catalysis in Cross-Coupling Reactions

While not directly observed in the provided sources, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) could theoretically introduce aryl groups to the brominated scaffold. For example, substituting bromine with boronic acids using Pd(PPh₃)₄ may expand structural diversity.

Enzymatic Methods for Stereochemical Control

Enzymes like lipases (e.g., Candida antarctica Lipase B) catalyze enantioselective esterification or aminolysis, though current methodologies lack examples for this specific compound.

Green Chemistry Innovations

Solvent-Free Mechanochemical Synthesis Routes

Ball milling with DES eliminates solvent use, reducing waste. For instance, grinding 3-bromobenzoic acid with methanol and p-TSA yields methyl esters without liquid phases.

Waste Minimization Strategies in Multi-Step Processes

Recycling DES via phase separation reduces solvent consumption. Additionally, catalytic NBS recovery from bromination reactions minimizes hazardous waste.

XLogP3

3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

343.04192 g/mol

Monoisotopic Mass

343.04192 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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